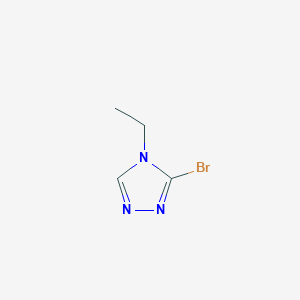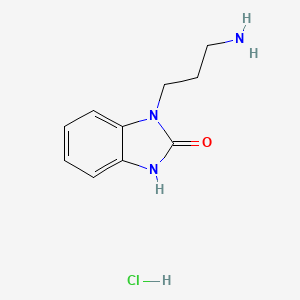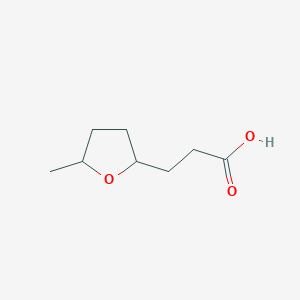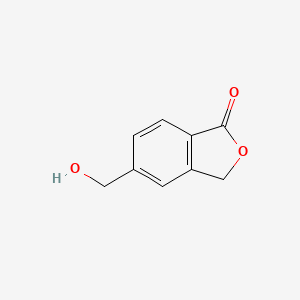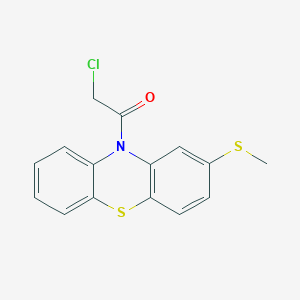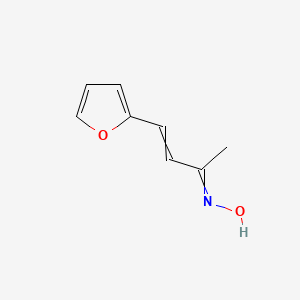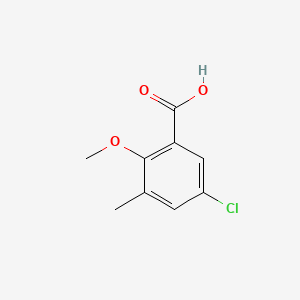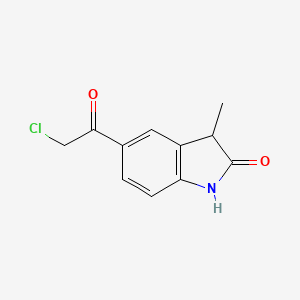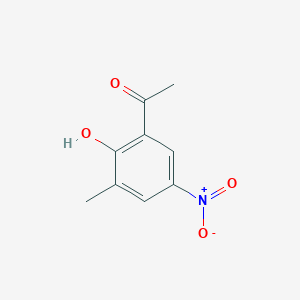
1-(2-Hydroxy-3-methyl-5-nitrophenyl)ethan-1-one
Descripción general
Descripción
1-(2-Hydroxy-3-methyl-5-nitrophenyl)ethan-1-one, also known as HMN-214, is a small molecule inhibitor that has shown promising results in scientific research for the treatment of cancer. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
1-(2-Hydroxy-3-methyl-5-nitrophenyl)ethan-1-one inhibits the activity of Aurora kinase A and B proteins, which are involved in cell division. These proteins are overexpressed in many types of cancer, and their inhibition can lead to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the phosphorylation of histone H3, which is a marker of mitosis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the phosphorylation of histone H3.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Hydroxy-3-methyl-5-nitrophenyl)ethan-1-one in lab experiments is its specificity for Aurora kinase A and B proteins. This compound has been shown to selectively inhibit these proteins, which reduces the risk of off-target effects. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to induce apoptosis in normal cells as well as cancer cells, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 1-(2-Hydroxy-3-methyl-5-nitrophenyl)ethan-1-one. One area of interest is the development of more potent and selective inhibitors of Aurora kinase A and B proteins. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound. In addition, further research is needed to determine the optimal dosing and scheduling of this compound in combination with chemotherapy and radiation therapy. Finally, research is needed to determine the potential of this compound for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-3-methyl-5-nitrophenyl)ethan-1-one has been studied extensively for its potential as a cancer treatment. Research has shown that this compound inhibits the growth of cancer cells by targeting the Aurora kinase A and B proteins, which play a critical role in cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been studied for its potential to enhance the efficacy of chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
1-(2-hydroxy-3-methyl-5-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-3-7(10(13)14)4-8(6(2)11)9(5)12/h3-4,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZIMDKCALXSLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574197 | |
| Record name | 1-(2-Hydroxy-3-methyl-5-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65348-98-3 | |
| Record name | 1-(2-Hydroxy-3-methyl-5-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







